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molecular formula C10H8ClNO2 B130982 7-Amino-4-chloromethylcoumarin CAS No. 147963-22-2

7-Amino-4-chloromethylcoumarin

Cat. No. B130982
M. Wt: 209.63 g/mol
InChI Key: VIEYMVWPECAOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE038723E1

Procedure details

A mixture of 7-carbethoxyamino-4-chloromethylcoumarin (2.81 g, 0.01 mole), concentrated sulfuric acid (10 mL) and glacial acetic acid (10 mL) is heated at 130° C. in an oil bath for 1 hour. On cooling, a yellow precipitate is deposited. The mixture is poured into 200 mL of ice-water and left overnight. The resulting solution is made slightly basic (pH 8) with dilute NaOH solution and is then cooled by the addition of ice chips. The yellow precipitate is filtered, washed with water and dried. The product is recrystallized from chloroform to give yellow needles. Yield: 79%.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11]([CH2:18][Cl:19])=[CH:12][C:13](=[O:17])[O:14]2)=[CH:9][CH:8]=1)(OCC)=O.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)(=O)C>[NH2:6][C:7]1[CH:16]=[C:15]2[C:10]([C:11]([CH2:18][Cl:19])=[CH:12][C:13](=[O:17])[O:14]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
C(=O)(OCC)NC1=CC=C2C(=CC(OC2=C1)=O)CCl
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled by the addition of ice chips
FILTRATION
Type
FILTRATION
Details
The yellow precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from chloroform
CUSTOM
Type
CUSTOM
Details
to give yellow needles

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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